molecular formula C14H19N B2842661 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287287-00-5

3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2842661
CAS No.: 2287287-00-5
M. Wt: 201.313
InChI Key: WOKXCYUAEYYEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields such as drug discovery, materials science, and organic synthesis .

Chemical Reactions Analysis

3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can affect various molecular pathways, making it a valuable tool in drug discovery and other applications .

Comparison with Similar Compounds

Similar compounds to 3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine include other bicyclo[1.1.1]pentane derivatives. These compounds share the same core structure but differ in their substituents. The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties and applications .

Properties

IUPAC Name

3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-4-11(3)12(5-10(9)2)13-6-14(15,7-13)8-13/h4-5H,6-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXCYUAEYYEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C23CC(C2)(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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